molecular formula C12H20N2O5 B1498931 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 903094-73-5

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1498931
CAS RN: 903094-73-5
M. Wt: 272.3 g/mol
InChI Key: RQIMNWCKEGTHJK-UHFFFAOYSA-N
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Description

The compound “1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The presence of the tert-butoxycarbonyl (Boc) group suggests that this compound could be an intermediate in the synthesis of peptides or other complex organic molecules .


Synthesis Analysis

The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Chemical Reactions Analysis

The Boc group is often used in peptide synthesis, where it serves to protect the amine group during the reaction . The Boc group can be removed under acidic conditions, allowing the amine to participate in subsequent reactions .

Scientific Research Applications

Pyrrolidine Derivatives in Antibacterial Agents

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid is related to the field of pyrrolidine derivatives, which are of interest due to their applications in antibacterial agents. Egawa et al. (1984) studied pyridonecarboxylic acids, focusing on the synthesis and antibacterial activity of specific analogs, including compounds with amino- and hydroxy-substituted cyclic amino groups. Their work explored structure-activity relationships, highlighting the potential of these compounds in antibacterial applications Egawa et al., 1984.

Role in Chemical Synthesis and Structural Studies

The compound also finds relevance in chemical synthesis and structural studies. For instance, Leban and Colson (1996) reported on the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides, leading to 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. The study detailed the influence of the base used and the subsequent isomer ratios obtained, contributing to the understanding of the stereochemistry of pyrrolidine derivatives Leban & Colson, 1996.

Divergent Reactions and Solvent Influence

Rossi et al. (2007) investigated divergent and solvent-dependent reactions involving specific diaza-diene compounds, leading to the synthesis of various structures including pyrrolidinyl-but-3-enoic acid ethyl esters. This research highlighted how different solvents and temperatures can influence the reaction pathways and outcomes, offering insights into the versatility and reactivity of pyrrolidine-based structures Rossi et al., 2007.

Asymmetric Synthesis and Protected Amino Acids

The compound is also pertinent to studies on asymmetric synthesis and protected amino acids. Xue et al. (2002) described the asymmetric syntheses of specific piperidinedicarboxylic acid derivatives, highlighting methods for achieving enantiomerically pure compounds, which are crucial in various chemical and pharmaceutical applications Xue et al., 2002.

Edeine Analogs Synthesis

Czajgucki, Sowiński, and Andruszkiewicz (2003) reported on the synthesis of orthogonally protected diamino-hydroxypentanoates, useful for the synthesis of edeine analogs. This study provides insights into the synthesis routes and the absolute configuration of newly generated asymmetric carbon atoms in the compounds, contributing to the field of antibiotic analog synthesis Czajgucki, Sowiński, & Andruszkiewicz, 2003.

Future Directions

The use of Boc-protected amino acids and related compounds is a well-established practice in organic synthesis, particularly in the field of peptide synthesis . Future research may focus on developing new methods for adding and removing the Boc group, or on finding new applications for Boc-protected compounds in the synthesis of complex organic molecules .

properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-4-5-14-7-8(10(16)17)6-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIMNWCKEGTHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655180
Record name 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

903094-73-5
Record name 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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